molecular formula C18H17NO2S B2714057 N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955852-16-1

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2714057
CAS No.: 955852-16-1
M. Wt: 311.4
InChI Key: HNUJLANWKPLYHG-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound featuring a benzothiophene pharmacophore, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Benzothiophene derivatives are privileged structures in the development of bioactive molecules and have been extensively investigated for their broad spectrum of pharmacological properties. Scientific literature indicates that benzothiophene-based compounds are effective against various cancer cell lines through a multitude of mechanisms and have shown a crucial role in the inhibition of enzymes like carbonic anhydrase, which is a validated target for anticancer therapy . Furthermore, N-heterocyclic compounds, including those with fused ring systems like benzothiophene, represent a prominent area of investigation in antiviral research, as they can affect the viral life cycle at multiple points . This acetamide derivative serves as a valuable chemical intermediate for researchers exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. Its structure offers a core template for structure-activity relationship (SAR) studies, enabling scientists to elucidate mechanisms of action and optimize biological activity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12-9-13(3-5-16(12)21-2)10-18(20)19-15-4-6-17-14(11-15)7-8-22-17/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJLANWKPLYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the reaction of benzo[b]thiophene derivatives with acetamide derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzo[b]thiophene is reacted with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, in biological systems, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The compound’s benzothiophene core and substituted phenylacetamide group differentiate it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Notable Properties/Activity Reference
Target Compound Benzothiophene 4-methoxy-3-methylphenyl Undisclosed (structural focus) -
KCH-1521 (N-acylurea derivative) Indole-benzodioxol N-acylurea, benzodioxol-5-yloxy Talin modulation in HUVECs
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) Diphenylpropyl 4-hydroxyphenyl Synthesized via TMS-Cl/NaI reflux
EP3 348 550A1 Derivatives Benzothiazole Trifluoromethyl, methoxy/trimethoxyphenyl Patent claims for enzyme inhibition
Compound E (Formamide derivative) Formamide 4-methoxy-3-methylphenyl, hydroxyl Higher relative activity (value: 1.8)

Key Differences and Implications

  • Benzothiophene vs.
  • Substituent Effects :
    • The 4-methoxy-3-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the 4-hydroxyphenyl in compound 40005 (), which may improve solubility via hydrogen bonding .
    • Trifluoromethyl groups in EP3 348 550A1 derivatives enhance metabolic stability and lipophilicity compared to the target’s methyl and methoxy groups .
  • Biological Activity :
    • Compound E () shares the 4-methoxy-3-methylphenyl group but replaces acetamide with formamide, showing higher relative activity (1.8 vs. 1.2–1.3 for analogs), suggesting formamide may enhance target engagement .
    • KCH-1521’s N-acylurea moiety demonstrates distinct mechanisms (talin modulation) compared to classical acetamides .

Biological Activity

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiophene moiety and a methoxy-substituted aromatic ring. Its chemical formula is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Analogous compounds have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. For instance, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by interfering with viral DNA synthesis .
  • Antioxidant Properties : Compounds containing thiophene rings are often associated with antioxidant activity, which can mitigate oxidative stress in biological systems.

Antiviral Studies

In a study examining the antiviral effects of related compounds, derivatives were tested for their ability to inhibit HBV replication. The results indicated that certain derivatives exhibited significant antiviral activity with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that this compound may have similar potential.

Cytotoxicity and Therapeutic Index

In vitro cytotoxicity assays are critical for assessing the safety profile of new compounds. The therapeutic index (TI), calculated as the ratio of CC50 (the concentration causing 50% cytotoxicity) to IC50 (the concentration inhibiting viral replication), provides insights into the safety margin of the compound. For example, derivatives with TI values exceeding 10 are considered promising candidates for further development .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntiviralInhibition of HBV replication
CytotoxicityLow CC50 values in cell lines
AntioxidantPotential reduction in oxidative stressGeneral literature

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